N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine
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Overview
Description
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Preparation Methods
The synthesis of N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methyl-1,3-thiazol-2-amine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N,4-Dibenzyl-N-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N,4-Dimethyl-1,3-thiazol-2-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring and are known for their anti-tubercular and anticancer activities.
N-ethyl-4-methyl-1,3-thiazol-2-amine: This compound has an ethyl group instead of a benzyl group, resulting in different chemical and biological properties.
This compound is unique due to its specific substituents, which can influence its reactivity and biological activity.
Properties
CAS No. |
85656-43-5 |
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Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,4-dibenzyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2S/c1-20(13-16-10-6-3-7-11-16)18-19-17(14-21-18)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI Key |
AUTHZHWBIUFZED-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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